molecular formula C17H17N3O7 B11695282 N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dinitrobenzamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dinitrobenzamide

Cat. No.: B11695282
M. Wt: 375.3 g/mol
InChI Key: XIXBBUKGJPBSAD-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dinitrobenzamide is a chemical compound with the molecular formula C12H17NO3 It is known for its unique structure, which includes both dimethoxyphenyl and dinitrobenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dinitrobenzamide typically involves the reaction of 3,4-dimethoxyphenethylamine with 3,5-dinitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dinitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The nitro groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or phenyl derivatives.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dinitrobenzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dinitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
  • 3,4-Dimethoxyphenethylamine
  • N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-4-morpholinylthiourea

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dinitrobenzamide is unique due to the presence of both dimethoxyphenyl and dinitrobenzamide groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H17N3O7

Molecular Weight

375.3 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dinitrobenzamide

InChI

InChI=1S/C17H17N3O7/c1-26-15-4-3-11(7-16(15)27-2)5-6-18-17(21)12-8-13(19(22)23)10-14(9-12)20(24)25/h3-4,7-10H,5-6H2,1-2H3,(H,18,21)

InChI Key

XIXBBUKGJPBSAD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])OC

Origin of Product

United States

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